Methyl 4-(3,5-bis(trimethylsilyl)benzamido)benzoate
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Overview
Description
Methyl 4-(3,5-bis(trimethylsilyl)benzamido)benzoate is an organic compound with the molecular formula C21H29NO3Si2. It is a derivative of benzoic acid and is characterized by the presence of trimethylsilyl groups, which are known for their stability and hydrophobic properties . This compound is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3,5-bis(trimethylsilyl)benzamido)benzoate typically involves the reaction of 4-aminobenzoic acid with 3,5-bis(trimethylsilyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3,5-bis(trimethylsilyl)benzamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of desilylated products.
Scientific Research Applications
Methyl 4-(3,5-bis(trimethylsilyl)benzamido)benzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(3,5-bis(trimethylsilyl)benzamido)benzoate involves its interaction with specific molecular targets. The trimethylsilyl groups enhance the compound’s stability and facilitate its binding to target molecules. The compound can inhibit or activate certain biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A simpler analog without the trimethylsilyl groups.
3,5-bis(trimethylsilyl)benzoic acid: Contains the trimethylsilyl groups but lacks the ester functionality.
Benzoic acid derivatives: Various derivatives with different functional groups.
Uniqueness
Methyl 4-(3,5-bis(trimethylsilyl)benzamido)benzoate is unique due to the presence of both the ester and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3Si2/c1-25-21(24)15-8-10-17(11-9-15)22-20(23)16-12-18(26(2,3)4)14-19(13-16)27(5,6)7/h8-14H,1-7H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDNLVNCSQHRQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[Si](C)(C)C)[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3Si2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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